2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid 2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1178497-48-7
VCID: VC2925279
InChI: InChI=1S/C14H8F4O3/c15-12-6-3-9(7-11(12)13(19)20)8-1-4-10(5-2-8)21-14(16,17)18/h1-7H,(H,19,20)
SMILES: C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)OC(F)(F)F
Molecular Formula: C14H8F4O3
Molecular Weight: 300.2 g/mol

2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid

CAS No.: 1178497-48-7

Cat. No.: VC2925279

Molecular Formula: C14H8F4O3

Molecular Weight: 300.2 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid - 1178497-48-7

Specification

CAS No. 1178497-48-7
Molecular Formula C14H8F4O3
Molecular Weight 300.2 g/mol
IUPAC Name 2-fluoro-5-[4-(trifluoromethoxy)phenyl]benzoic acid
Standard InChI InChI=1S/C14H8F4O3/c15-12-6-3-9(7-11(12)13(19)20)8-1-4-10(5-2-8)21-14(16,17)18/h1-7H,(H,19,20)
Standard InChI Key BFRLAIBYEWAPDN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)OC(F)(F)F
Canonical SMILES C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)OC(F)(F)F

Introduction

Chemical Identity and Structure

2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid is identified by its unique Chemical Abstracts Service (CAS) registry number 1178497-48-7. The compound features a complex structure with a fluorine-substituted benzoic acid moiety connected to a trifluoromethoxy-substituted phenyl ring.

Molecular Properties

The compound exhibits specific molecular characteristics that define its identity and behavior in chemical and biological systems. Table 1 summarizes the key molecular properties of 2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid.

Table 1: Molecular Properties of 2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid

PropertyValue
CAS Number1178497-48-7
Molecular FormulaC14H8F4O3
Molecular Weight300.2 g/mol
IUPAC Name2-fluoro-5-[4-(trifluoromethoxy)phenyl]benzoic acid
Synonyms4-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid

Source: Data compiled from Vulcan Chemical product information.

Structural Identifiers

For precise identification and database searching, 2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid is characterized by several structural identifiers, including InChI (International Chemical Identifier) and SMILES notations. These identifiers provide standardized representations of the compound's structure for computational and database applications.

Table 2: Structural Identifiers for 2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid

Identifier TypeNotation
Standard InChIInChI=1S/C14H8F4O3/c15-12-6-3-9(7-11(12)13(19)20)8-1-4-10(5-2-8)21-14(16,17)18/h1-7H,(H,19,20)
Standard InChIKeyBFRLAIBYEWAPDN-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)OC(F)(F)F
PubChem Compound ID53211198

Source: Data compiled from Vulcan Chemical product information.

Applications in Research and Development

The unique structural features of 2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid make it valuable for various applications in research and development, particularly in pharmaceutical science and medicinal chemistry.

Medicinal Chemistry Considerations

From a medicinal chemistry perspective, the incorporation of fluorine atoms and fluorinated groups offers several advantages in drug design:

  • Enhanced metabolic stability: Fluorine substitution can block metabolically vulnerable sites, potentially extending the half-life of drug molecules

  • Improved lipophilicity: The trifluoromethoxy group contributes to increased lipophilicity, which can enhance membrane permeability and cellular uptake

  • Modulated acidity: The presence of fluorine adjacent to the carboxylic acid group can influence its acidity, potentially affecting binding interactions with target proteins

  • Conformational control: Fluorine substitution can influence the preferred conformations of molecules, potentially optimizing their fit with receptor binding sites

These properties make 2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid and similar compounds valuable tools in the development of pharmaceuticals with improved efficacy and pharmacokinetic profiles.

Chemical Reactivity and Functionalization

The reactivity profile of 2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid is primarily determined by its carboxylic acid group and aromatic system. Understanding these reactivity patterns is essential for utilizing this compound effectively in synthetic applications.

Carboxylic Acid Transformations

The carboxylic acid functionality in 2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid can undergo various transformations that are common to carboxylic acids in general:

  • Esterification: Reaction with alcohols to form esters

  • Amidation: Conversion to amides through reaction with amines

  • Reduction: Reduction to alcohols or aldehydes using appropriate reducing agents

  • Activation: Formation of acyl halides or anhydrides as activated intermediates for further transformations

These transformations allow for the incorporation of the fluorinated biphenyl moiety into more complex structures with potentially enhanced biological activities.

SpecificationTypical Value
Purity>95% (typically for research grade)
FormSolid
Primary UseResearch purposes
RestrictionsFor research use only. Not for human or veterinary use.

Source: Data compiled from available supplier information.

Comparison with Related Fluorinated Compounds

To better understand the potential utility of 2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid, it is instructive to compare it with structurally related fluorinated benzoic acids that have documented applications.

Table 4: Comparison of 2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightNotable FeaturesApplications
2-Fluoro-5-(4-trifluoro-methoxyphenyl)benzoic acid1178497-48-7C14H8F4O3300.2 g/molTrifluoromethoxy group on biphenyl backboneBuilding block in pharmaceutical research
2-Fluoro-4-(trifluoromethyl)benzoic acid115029-24-8C8H4F4O2208.11 g/molTrifluoromethyl group at para positionPrecursor for APIs with improved agonistic receptors activity
2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid1323955-61-8C9H6F4O2222.14 g/molMethyl and trifluoromethyl substituentsResearch applications

Sources: Data compiled from available product information .

This comparison highlights the structural diversity within fluorinated benzoic acids and the potential for these compounds to serve various specialized applications in research and development.

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